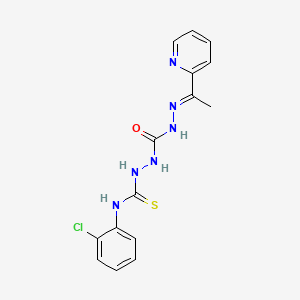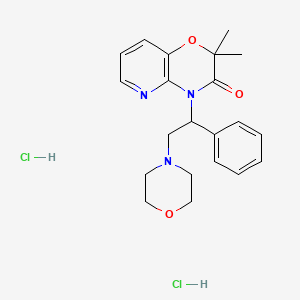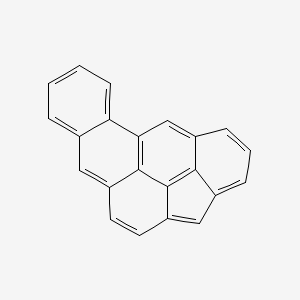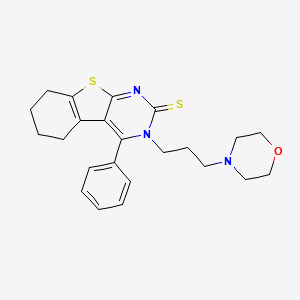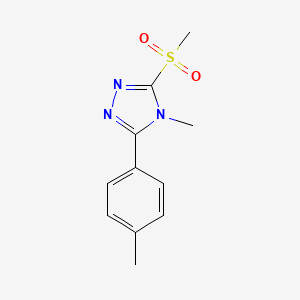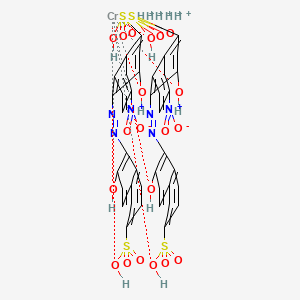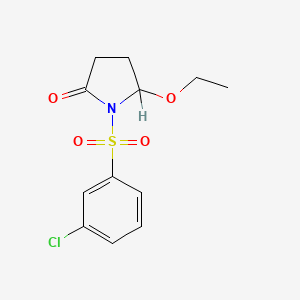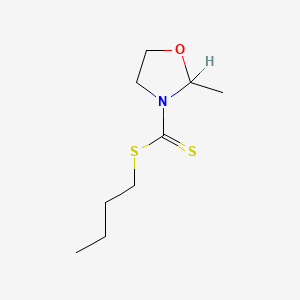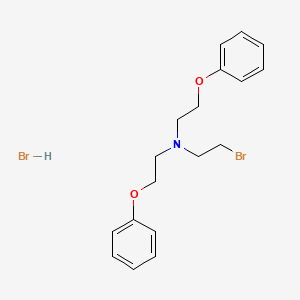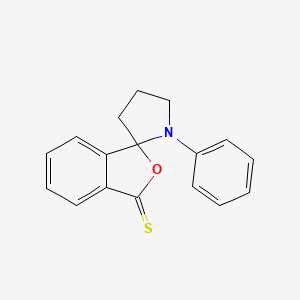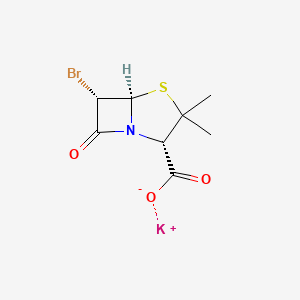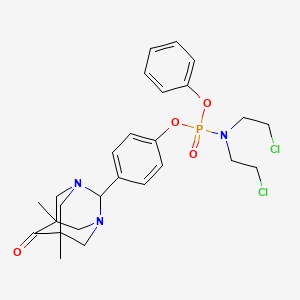
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phosphoramidic acid core with bis(2-chloroethyl) groups and a phenyl ester moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester typically involves multiple steps, starting with the preparation of the phosphoramidic acid core. This is followed by the introduction of bis(2-chloroethyl) groups and the attachment of the phenyl ester moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bis(2-chloroethyl) groups can be substituted with other nucleophiles, resulting in new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester involves its interaction with molecular targets, such as DNA and proteins. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoramidic acid, bis(2-chloroethyl)-, phenyl ester: Lacks the 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl group, resulting in different chemical properties and applications.
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl methyl ester: Similar structure but with a methyl ester group instead of a phenyl ester, leading to variations in reactivity and biological activity.
Uniqueness
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester stands out due to its complex structure, which combines multiple functional groups and a unique tricyclic core. This complexity provides a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
172882-01-8 |
|---|---|
Fórmula molecular |
C26H32Cl2N3O4P |
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
2-[4-[bis(2-chloroethyl)amino-phenoxyphosphoryl]oxyphenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C26H32Cl2N3O4P/c1-25-16-29-18-26(2,24(25)32)19-30(17-25)23(29)20-8-10-22(11-9-20)35-36(33,31(14-12-27)15-13-28)34-21-6-4-3-5-7-21/h3-11,23H,12-19H2,1-2H3 |
Clave InChI |
KVNATVNXLATZCK-UHFFFAOYSA-N |
SMILES canónico |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OP(=O)(N(CCCl)CCCl)OC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
